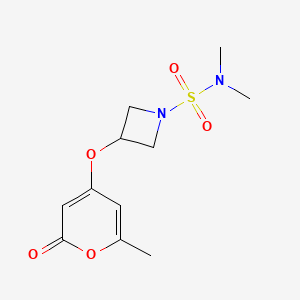

N,N-dimethyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

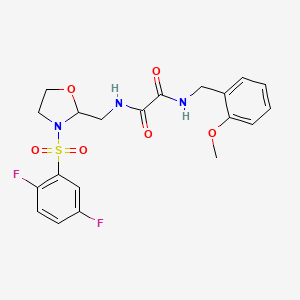

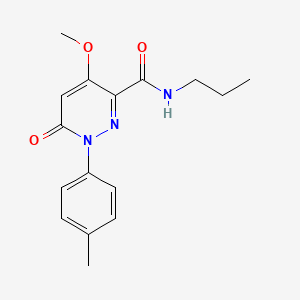

“N,N-dimethyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide” is a complex organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The compound also has an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran and azetidine rings, along with various functional groups including a sulfonamide group . These structural features would likely confer unique chemical properties to the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the pyran ring could participate in electrophilic aromatic substitution reactions, while the azetidine ring could undergo ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .Scientific Research Applications

Structural Elucidation and Photodegradation Studies

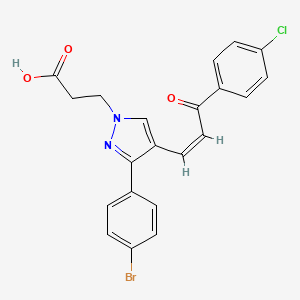

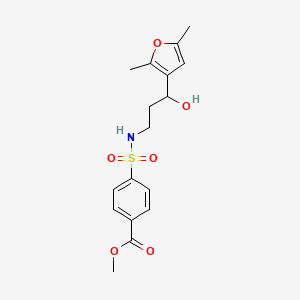

One area of research focuses on the structural elucidation and photodegradation of related sulfonamide compounds in environmental settings. For example, the study on azimsulfuron, a sulfonylurea herbicide, explores its photodegradation under UV light and sunlight, leading to the identification of significant photoproducts through advanced analytical techniques such as X-ray diffraction and HPLC analyses. This research provides valuable insights into the environmental fate and transformation of these chemicals, which is crucial for assessing their ecological impact (Pinna et al., 2007; Boschin et al., 2007).

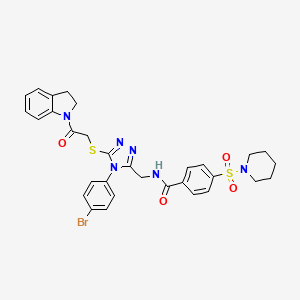

Synthesis of Sulfonamides and Heterocycles

Another significant application involves the synthesis of functionalized sulfonamides and heterocycles, which are valuable in medicinal chemistry and materials science. Research demonstrates effective routes to produce these compounds by reacting arylsulfonyl isocyanates and diketene in the presence of N-heteroaromatic compounds. These synthetic pathways are critical for developing new pharmaceuticals and materials with specific biological or physical properties (Alizadeh et al., 2008).

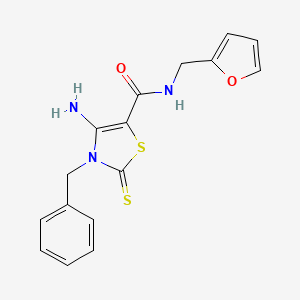

Antibacterial and Anticancer Properties

Research into the biological activities of sulfonamide-containing compounds has identified several with promising antibacterial and anticancer properties. This includes the synthesis of novel heterocyclic compounds containing sulfonamido moieties, which have been tested for their efficacy against various bacterial strains and cancer cell lines, demonstrating the potential for these compounds in therapeutic applications (Azab et al., 2013).

Environmental Sorption and Degradation

The interaction of sulfonamide herbicides with environmental matrices, such as soil and water, has been extensively studied to understand their sorption behaviors and degradation mechanisms. These studies are essential for predicting the mobility, bioavailability, and persistence of these compounds in the environment, aiding in the development of strategies to mitigate their potential adverse effects (Pusino et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N,N-dimethyl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-8-4-9(5-11(14)17-8)18-10-6-13(7-10)19(15,16)12(2)3/h4-5,10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBZPIDTLRVXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)